molecular formula C19H22N2O3S B3477944 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine

1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine

Cat. No.: B3477944
M. Wt: 358.5 g/mol
InChI Key: RVMYNLFGNQOCMX-LFIBNONCSA-N
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Description

1-(4-Methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. This compound is built upon a 1-(4-methoxyphenyl)piperazine core, a structure recognized in scientific research as an important intermediate in organic synthesis and pharmaceutical development . Piperazine derivatives, in general, have been investigated for their diverse biological activities. Specifically, the 1-(4-methoxyphenyl)piperazine (4-MeOPP) scaffold is known to interact with monoaminergic systems; related compounds have been studied for their activity as serotonin receptor agonists and for their ability to modulate the release and reuptake of monoamine neurotransmitters . The addition of a (2-phenylvinyl)sulfonyl functional group in this specific molecule is likely to alter its physicochemical properties, polarity, and potential interactions with biological targets, making it a subject of interest for further investigation. Researchers may explore this compound as a building block in medicinal chemistry or as a potential ligand in pharmacological studies. Specific data on the mechanism of action, pharmacokinetics, and precise research applications for this particular sulfonyl derivative are not fully characterized in the available scientific literature. Handling should follow good laboratory practices, and the compound should be stored securely.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-24-19-9-7-18(8-10-19)20-12-14-21(15-13-20)25(22,23)16-11-17-5-3-2-4-6-17/h2-11,16H,12-15H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMYNLFGNQOCMX-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 2-phenylvinyl sulfonyl chloride.

    Formation of Intermediate: The 4-methoxyaniline is reacted with piperazine under suitable conditions to form an intermediate compound.

    Sulfonylation: The intermediate is then reacted with 2-phenylvinyl sulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Piperazine Derivatives

a) 1-((2-Fluoro-6-[¹⁸F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([¹⁸F]DASA-23)
  • Structural Difference : Contains dual sulfonyl groups (4-methoxyphenyl and fluorophenyl) instead of a vinylphenyl sulfonyl group.
  • Biological Activity : Used as a PET tracer for imaging pyruvate kinase M2 (PKM2) in glioblastoma (GBM). Demonstrated tumor visualization and metabolic shift monitoring in preclinical and clinical studies .
  • Key Advantage: Radiolabeling with ¹⁸F enables non-invasive tracking of PKM2 activity, a feature absent in the target compound.
b) 1-(4-Tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine
  • Structural Difference : Replaces the vinylphenyl sulfonyl group with a tert-butylbenzenesulfonyl group and adds an oxadiazole ring.
  • Key Finding : Exhibits improved crystallinity and stability due to bulky tert-butyl and planar oxadiazole groups, confirmed via X-ray diffraction .
c) 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine
  • Structural Difference: Features a bis(4-fluorophenyl)methyl group and sulfamoylaminophenyl sulfonyl substituent.
  • Reported melting point: 230°C .

Piperazines with Vinyl or Aryl Substituents

a) 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (Compound 1c)
  • Structural Difference: Replaces the sulfonylvinyl group with a 3-phenoxy-2-hydroxypropyl chain.
b) Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate
  • Structural Difference : Incorporates a piperidine-carboxylate ester instead of sulfonylvinyl.
  • Application : Used as an intermediate in antipsychotic drug synthesis, highlighting the role of methoxyphenyl groups in CNS-targeting molecules .

Enantiomeric Piperazine Derivatives

a) (R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine
  • Structural Difference : Chiral benzhydryl group and tosyl substituent.
  • Utility : Serves as a precursor for optically pure antihistaminic compounds. The (R)-enantiomer showed higher binding affinity to histamine receptors in preclinical models .

Data Tables: Key Structural and Functional Comparisons

Table 1. Comparison of Sulfonyl-Substituted Piperazines

Compound Name Substituents (N1/N4) Biological Activity Key Reference
Target Compound 4-Methoxyphenyl / (2-Phenylvinyl)sulfonyl Under investigation N/A
[¹⁸F]DASA-23 4-Methoxyphenyl / Fluorophenylsulfonyl PKM2 imaging in GBM
1-(4-Tert-butyl-benzenesulfonyl)-[...] 4-Tert-butylbenzenesulfonyl / Oxadiazole Crystallographic stability
1-(Bis(4-Fluorophenyl)methyl)-[...] Bis(4-fluorophenyl)methyl / Sulfamoyl Antimicrobial (melting point: 230°C)

Table 2. Antifungal vs. Anticancer Piperazine Derivatives

Compound Name Substituents (N4) Activity (IC50/Concentration) Mechanism
Target Compound (2-Phenylvinyl)sulfonyl Not reported N/A
Compound 1c 3-Phenoxy-2-hydroxypropyl 400 μM (C. albicans inhibition) Virulence suppression
[¹⁸F]DASA-23 Fluorophenylsulfonyl Preclinical GBM model PKM2 activity modulation

Key Research Findings and Trends

  • Sulfonyl Group Impact : Sulfonyl substituents enhance binding to enzymatic targets (e.g., PKM2 in DASA-23) but may reduce solubility compared to hydroxyl or ester groups .
  • Methoxyphenyl Role : The 4-methoxyphenyl group is recurrent in antifungal and CNS-active compounds, suggesting its utility in balancing lipophilicity and hydrogen bonding .
  • Chirality Matters : Enantiomeric purity critically affects therapeutic efficacy, as seen in antihistaminic piperazines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling, sulfonylation, and hydrogenation. For example, analogous piperazine derivatives are prepared by coupling benzoic acids with N-(4-methoxyphenyl)piperazine using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide . Intermediates are characterized via melting point analysis, NMR, and mass spectrometry to confirm purity and structural integrity. Reaction yields (76–87%) and conditions (e.g., solvent choice, temperature) are optimized to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer : X-ray crystallography is essential for resolving 3D conformations and steric interactions, particularly to analyze hydrogen bonding (e.g., C–H⋯O bonds) and aromatic stacking in crystals . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions, while Infrared (IR) spectroscopy identifies functional groups like sulfonyl (–SO₂–) and methoxy (–OCH₃) . High-resolution mass spectrometry (HRMS) validates molecular weight and formula .

Q. What are the primary pharmacological targets of piperazine derivatives with sulfonyl and methoxyphenyl groups?

  • Methodological Answer : Such derivatives often target neurotransmitter systems, including serotonin (5-HT) and dopamine receptors, due to structural mimicry of endogenous ligands . The sulfonyl group enhances binding to enzymes like tyrosinase or kinases, as seen in analogs with anti-inflammatory and antimicrobial activity . In vitro assays (e.g., receptor binding studies) and molecular docking are used to validate target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer : Optimizing solvent polarity (e.g., dimethylformamide for solubility) and temperature (25–80°C) minimizes byproducts during sulfonylation and coupling steps . Catalysts like palladium-carbon (Pd/C) enhance hydrogenation efficiency, while flow reactors improve reproducibility in multi-step syntheses . Purification via column chromatography or recrystallization ensures >95% purity, critical for pharmacological studies .

Q. What role do supramolecular interactions play in the stability and bioactivity of this compound?

  • Methodological Answer : Crystallographic studies reveal that C–H⋯O hydrogen bonds and π-π stacking between aromatic rings stabilize the crystal lattice, influencing solubility and melting points (196–262°C) . These interactions may also modulate drug-receptor binding kinetics, as seen in analogs where electron-withdrawing substituents (e.g., –NO₂, –CF₃) enhance affinity for hydrophobic binding pockets .

Q. How do structural modifications (e.g., substituent variation) resolve contradictions in reported biological activities?

  • Methodological Answer : Discrepancies in antimicrobial or receptor-binding data often arise from substituent electronic effects. For example, replacing a methoxy group with a fluoro group increases lipophilicity, improving blood-brain barrier penetration in neuroactive analogs . Comparative studies using isosteric replacements (e.g., –SO₂CH₃ vs. –SO₂C₆H₅) and QSAR models clarify structure-activity relationships .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular dynamics simulations assess membrane permeability . ADMET predictors (e.g., SwissADME) evaluate metabolic stability, highlighting potential cytochrome P450 interactions or hepatotoxicity risks .

Q. What analytical challenges arise in characterizing polymorphic forms or degradation products?

  • Methodological Answer : Polymorphism is detected via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Degradation under stress conditions (e.g., light, humidity) produces sulfonic acid byproducts, identified via LC-MS/MS. Stability studies in varied pH buffers (1–13) guide storage recommendations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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